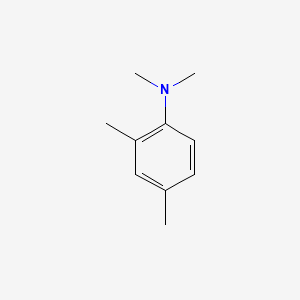
1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol is an organic compound with the molecular formula C14H22N2O2 This compound is known for its unique structure, which includes a methoxy group, a phenyl group, and a piperazine ring
Méthodes De Préparation
The synthesis of 1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves multiple steps. One common method includes the reaction of phenylpiperazine with an appropriate alkylating agent, followed by methoxylation. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like sodium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, leading to the formation of different ether derivatives.
Common reagents used in these reactions include dichloromethane, sodium carbonate, and potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a triple reuptake inhibitor, which can simultaneously inhibit serotonin, norepinephrine, and dopamine transporters.
Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antibacterial and antifungal activities.
Molecular Modeling: It is used in molecular docking studies to predict binding modes with various biological targets, aiding in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with neurotransmitter transporters. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This action is beneficial in the treatment of mood disorders such as depression .
Comparaison Avec Des Composés Similaires
1-Methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-Methoxy-3-phenylamino-propan-2-ol: This compound has a similar structure but differs in the presence of an amino group instead of a piperazine ring.
1-(3-Hydroxypropyl)-4-methylpiperazine: This compound features a piperazine ring but with different substituents, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its ability to act as a triple reuptake inhibitor, a property not commonly found in similar compounds .
Conclusion
This compound is a compound of significant interest in scientific research due to its unique structure and potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and its role as a triple reuptake inhibitor make it a valuable compound for further study and development.
Propriétés
Numéro CAS |
6306-91-8 |
|---|---|
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
1-methoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C14H22N2O2/c1-18-12-14(17)11-15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,14,17H,7-12H2,1H3 |
Clé InChI |
BHFXTVDFKZYRFH-UHFFFAOYSA-N |
SMILES canonique |
COCC(CN1CCN(CC1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


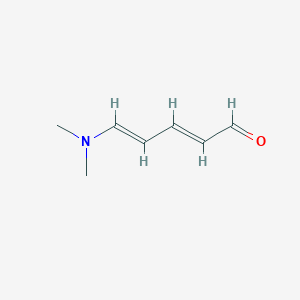
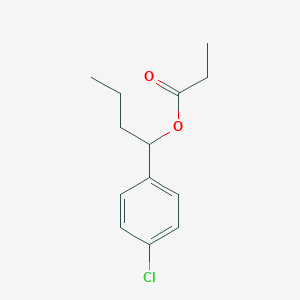
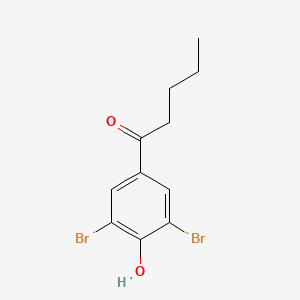

![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
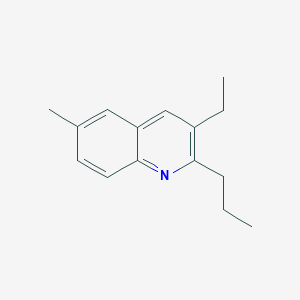

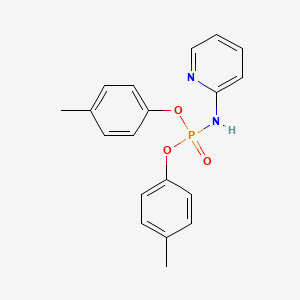
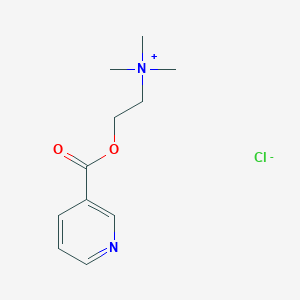
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
